

Chemical and physical properties of D-Ribopyranosylamine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *D-Ribopyranosylamine*

Cat. No.: *B1139917*

[Get Quote](#)

D-Ribopyranosylamine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Ribopyranosylamine is a monosaccharide derivative belonging to the class of glycosylamines. In these compounds, the anomeric hydroxyl group of the sugar is replaced by an amino group. While D-ribose, its parent carbohydrate, is a fundamental component of nucleic acids and various metabolic pathways, **D-Ribopyranosylamine** itself is a less extensively characterized molecule. This technical guide provides a detailed overview of the known chemical and physical properties of **D-Ribopyranosylamine**, outlines a general synthetic approach, and discusses the current landscape of its biological evaluation. The information is presented to support further research and potential applications in drug discovery and development.

Chemical and Physical Properties

D-Ribopyranosylamine is a white to off-white, hygroscopic solid.^[1] Its fundamental properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₅ H ₁₁ NO ₄	[2]
Molecular Weight	149.15 g/mol	
CAS Number	43179-09-5	[1]
Synonyms	1-Amino-1-deoxy-D-ribopyranose	[1]
Melting Point	142-145 °C	[1]
Solubility	Slightly soluble in DMSO and water	
Physical Form	Solid	
Color	White to Off-White	
Stability	Hygroscopic	

Spectral Data

Detailed spectral data for **D-Ribopyranosylamine** is not widely available in the public domain. However, studies on related compounds provide some insight.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: A study by Chavis et al. (1983) reported the synthesis and ¹H-NMR analysis of **β-D-ribopyranosylamine**, suggesting that its ¹H-NMR parameters have been determined. Unfortunately, the specific chemical shifts and coupling constants were not available in the accessed literature. For the related derivative, N-(2,4-dinitrophenyl)- α -**D-ribopyranosylamine**, a proton NMR spectrum in deuterated methanol (CD₃OD) showed signals in the range of δH 3.520–3.620.
- Infrared (IR) Spectroscopy: Specific IR spectral data for **D-Ribopyranosylamine** has not been identified in the current literature search.

Experimental Protocols

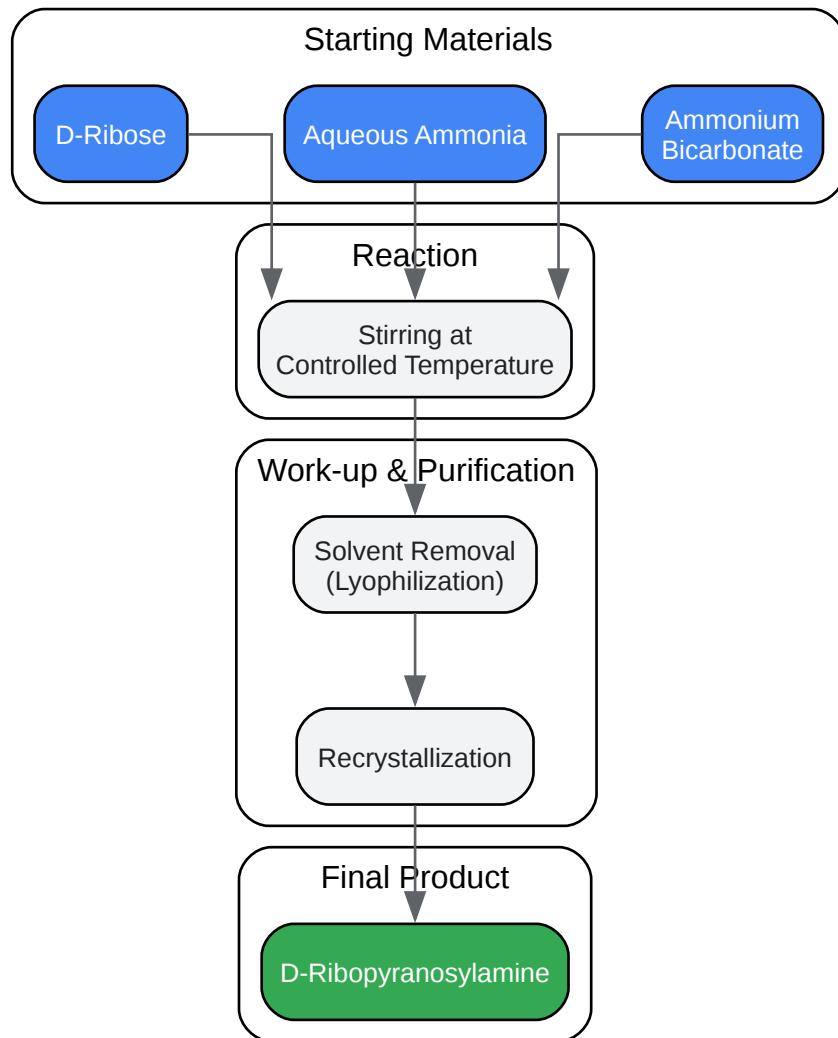
Synthesis of D-Ribopyranosylamine

A detailed, specific experimental protocol for the synthesis of **D-Ribopyranosylamine** is not readily available in published literature. However, a general and effective method for the preparation of glycosylamines from unprotected aldoses involves the treatment of the sugar with an ammonia solution, often in the presence of an ammonium salt. This method is expected to be applicable for the synthesis of **D-Ribopyranosylamine** from D-ribose.

General Protocol for the Synthesis of Glycosylamines:

This protocol is adapted from general procedures for glycosylamine synthesis and should be optimized for the specific case of **D-Ribopyranosylamine**.

Materials:


- D-ribose
- Concentrated aqueous ammonia solution (e.g., 28-30%)
- Ammonium hydrogen carbonate (NH_4HCO_3)
- Methanol (or another suitable solvent)
- Anhydrous sodium sulfate or magnesium sulfate

Procedure:

- Dissolution: Dissolve D-ribose in a minimal amount of concentrated aqueous ammonia.
- Addition of Catalyst: Add one equivalent of ammonium hydrogen carbonate to the solution. The ammonium salt helps to drive the equilibrium towards the formation of the glycosylamine.
- Reaction: Stir the reaction mixture at a controlled temperature (e.g., 40-50 °C) for several hours to days. The reaction progress should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- Work-up: Upon completion of the reaction, the solvent is removed under reduced pressure (lyophilization is often preferred to avoid degradation).

- Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/ethanol).

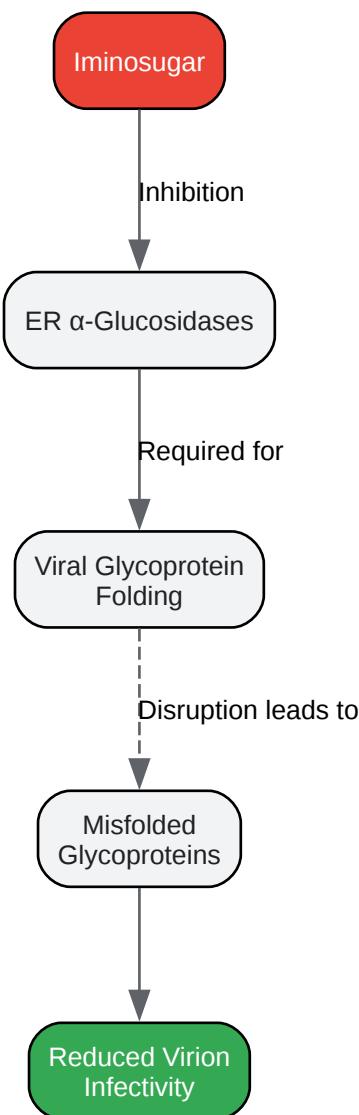
The following diagram illustrates the general workflow for this synthesis.

[Click to download full resolution via product page](#)

General workflow for the synthesis of **D-Ribopyranosylamine**.

Biological Activity and Signaling Pathways

There is currently a significant lack of specific data on the biological activity and signaling pathway involvement of **D-Ribopyranosylamine** in the scientific literature. While the broader class of aminosugars and their derivatives, known as iminosugars, have been investigated for


various therapeutic properties, including antiviral and antimicrobial activities, these studies have not specifically reported on **D-Ribopyranosylamine**.

General Context of Aminosugar Biological Activity:

- **Antiviral Activity:** Iminosugars, which are structural mimics of monosaccharides where the endocyclic oxygen is replaced by a nitrogen atom, have shown broad-spectrum antiviral activity. Their mechanism often involves the inhibition of host endoplasmic reticulum α -glucosidases, leading to improper folding of viral glycoproteins. This disruption can reduce the infectivity of a wide range of enveloped viruses.
- **Antimicrobial Activity:** Some aminosugar derivatives have been synthesized and evaluated for their antimicrobial properties. For instance, derivatives of cytosine β -D-riboside have demonstrated activity against pathogenic bacteria and fungi.

It is plausible that **D-Ribopyranosylamine** could serve as a scaffold for the synthesis of novel therapeutic agents. However, direct evidence of its intrinsic biological activity is yet to be established.

The diagram below illustrates the general mechanism of action for iminosugar antivirals, which may provide a conceptual framework for future investigations into the potential activities of **D-Ribopyranosylamine** derivatives.

[Click to download full resolution via product page](#)

General mechanism of antiviral action for iminosugars.

Conclusion

D-Ribopyranosylamine is a carbohydrate derivative with defined, yet incompletely characterized, chemical and physical properties. While a plausible synthetic route can be inferred from general methods for glycosylamine synthesis, a specific, optimized protocol is not readily available. Furthermore, there is a notable absence of data regarding its biological activities and involvement in cellular signaling pathways. This knowledge gap presents an opportunity for future research. The structural similarity of **D-Ribopyranosylamine** to biologically active aminosugars suggests that it could be a valuable building block for the

development of novel therapeutic agents. Further investigation into its synthesis, detailed spectral characterization, and comprehensive biological screening is warranted to unlock its full potential in the fields of medicinal chemistry and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Iminosugar antivirals: the therapeutic sweet spot - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Study of the Mechanism of Antiviral Action of Iminosugar Derivatives against Bovine Viral Diarrhea Virus - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Chemical and physical properties of D-Ribopyranosylamine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1139917#chemical-and-physical-properties-of-d-ribopyranosylamine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com